Boc-N-Me-D-Phe-OH Boc-N-Me-D-Phe-OH
Brand Name: Vulcanchem
CAS No.: 85466-66-6
VCID: VC21537517
InChI: InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O
Molecular Formula: C15H21NO4
Molecular Weight: 279,34 g/mole

Boc-N-Me-D-Phe-OH

CAS No.: 85466-66-6

Cat. No.: VC21537517

Molecular Formula: C15H21NO4

Molecular Weight: 279,34 g/mole

* For research use only. Not for human or veterinary use.

Boc-N-Me-D-Phe-OH - 85466-66-6

CAS No. 85466-66-6
Molecular Formula C15H21NO4
Molecular Weight 279,34 g/mole
IUPAC Name (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1
Standard InChI Key AJGJINVEYVTDNH-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O
SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O

Chemical Identity and Nomenclature

Primary Identification

Boc-N-Me-D-Phe-OH is a protected amino acid derivative with several synonyms commonly used in scientific literature and commercial catalogs. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom along with a methyl substituent, making it valuable for peptide synthesis and pharmaceutical applications.

Synonyms and Alternative Names

The compound is known by several synonyms in scientific and commercial contexts:

  • N-Boc-N-methyl-D-phenylalanine

  • N-(tert-Butoxycarbonyl)-N-methyl-D-phenylalanine

  • Boc-N-Me-D-Phe-OH

Registry Numbers and Identifiers

For proper identification in chemical databases and regulatory contexts, the compound is associated with the following identifiers:

  • CAS Number: 85466-66-6

  • MDL Number: MFCD00151890

Physical and Chemical Properties

Structural Characteristics

Boc-N-Me-D-Phe-OH features a distinctive structure with specific molecular properties:

  • Molecular Formula: C15H21NO4

  • Formula Weight: 279.33 g/mol

  • Chemical Structure: Contains a D-phenylalanine core with N-methylation and N-Boc protection

Physical Properties

The compound exhibits well-defined physical characteristics important for its identification and handling:

  • Physical Form: Powder

  • Appearance: White to light yellow powder to crystal

  • Melting Point: 84.0 to 88.0°C

  • Specific Rotation [α]20/D: +85.0 to +89.0° (C=1, MeOH)

Synthesis and Production Methods

Standard Synthetic Route

The production of Boc-N-Me-D-Phe-OH typically involves a multistep synthesis process. According to manufacturing data, the compound is produced through reaction of Boc-N-protected D-phenylalanine with N-methylamine followed by deprotection steps to yield the final product. This controlled process ensures high purity and consistency in the final compound.

Quality Control Standards

Commercial suppliers of Boc-N-Me-D-Phe-OH maintain rigorous quality control protocols to ensure the compound meets specified purity standards:

  • Purity (HPLC): Minimum 98.0 area%

  • Purity (Neutralization titration): Minimum 98.0%

These quality metrics are essential for researchers and pharmaceutical manufacturers who require consistent and reliable reagents for their applications.

Salt Forms and Derivatives

Dicyclohexylammonium Salt

A notable derivative of Boc-N-Me-D-Phe-OH is its dicyclohexylammonium salt (DCHA salt), which provides different properties:

  • Chemical Name: N-methyl-N-tert-butoxycarbonyl-D-phenylalanine dicyclohexylamine

  • CAS Number: 102185-45-5

  • Molecular Weight: 460.6 g/mol

This salt form is sometimes preferred for certain applications due to its stability or solubility characteristics.

Concentration1 mg5 mg10 mg
1 mM3.5799 mL17.8993 mL35.7987 mL
5 mM0.716 mL3.5799 mL7.1597 mL
10 mM0.358 mL1.7899 mL3.5799 mL

This standardized approach to solution preparation ensures consistency in experimental protocols and research applications.

Applications in Pharmaceutical Research

Peptide Synthesis Applications

Boc-N-Me-D-Phe-OH serves as a crucial building block in peptide synthesis, particularly where N-methylated amino acids are required. The Boc protection strategy allows for controlled incorporation of this modified amino acid into larger peptide structures, contributing to the development of peptide-based drugs with improved pharmacological properties.

Drug Development Applications

The compound has demonstrated significant utility in pharmaceutical research and development:

  • Serves as a precursor for synthesizing protease inhibitors

  • Used in developing antitumor agents

  • Applied in the creation of antiviral compounds

These applications highlight the compound's importance in medicinal chemistry and drug discovery pipelines.

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